molecular formula C21H22N6 B3798013 2-ethyl-5-methyl-3'-[(5-methylpyrazin-2-yl)methyl]-5'-phenyl-3H,3'H-4,4'-biimidazole

2-ethyl-5-methyl-3'-[(5-methylpyrazin-2-yl)methyl]-5'-phenyl-3H,3'H-4,4'-biimidazole

Cat. No.: B3798013
M. Wt: 358.4 g/mol
InChI Key: MEYRIOASYQHQHE-UHFFFAOYSA-N
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Description

Pyrazines are a class of organic compounds with the formula C4H4N2. They are aromatic and contain a six-membered ring with two nitrogen atoms at opposite positions in the ring. The derivatives of pyrazine are commonly found in a variety of natural and artificial flavorings .


Synthesis Analysis

The synthesis of pyrazine derivatives can vary widely depending on the specific compound. Generally, they can be synthesized through the reaction of 1,2-dicarbonyl compounds with ammonia or primary amines .


Molecular Structure Analysis

Pyrazines have a six-membered ring with two nitrogen atoms at opposite positions. The specific structure of “2-ethyl-5-methyl-3’-[(5-methylpyrazin-2-yl)methyl]-5’-phenyl-3H,3’H-4,4’-biimidazole” would depend on the exact locations of the ethyl, methyl, and phenyl groups .


Chemical Reactions Analysis

The chemical reactions involving pyrazines can be quite diverse, depending on the specific compound and the conditions. Pyrazines can undergo a variety of reactions, including oxidation, reduction, and various substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a specific pyrazine derivative would depend on its exact structure. In general, pyrazines are relatively stable compounds. They are often solids at room temperature, and many have distinctive, strong odors .

Mechanism of Action

The mechanism of action of a pyrazine derivative would depend on its specific structure and the biological system in which it is acting. Some pyrazine derivatives are used in pharmaceuticals and may act by interacting with specific proteins or enzymes .

Safety and Hazards

Pyrazines are generally considered safe for consumption in small amounts, although some derivatives may have specific hazards associated with them. Always refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The study of pyrazine derivatives is an active area of research, particularly in the field of medicinal chemistry. These compounds have potential applications in a variety of areas, including as pharmaceuticals, agrochemicals, and flavorings .

Properties

IUPAC Name

2-[[5-(2-ethyl-5-methyl-1H-imidazol-4-yl)-4-phenylimidazol-1-yl]methyl]-5-methylpyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6/c1-4-18-25-15(3)19(26-18)21-20(16-8-6-5-7-9-16)24-13-27(21)12-17-11-22-14(2)10-23-17/h5-11,13H,4,12H2,1-3H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEYRIOASYQHQHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(N1)C)C2=C(N=CN2CC3=NC=C(N=C3)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-ethyl-5-methyl-3'-[(5-methylpyrazin-2-yl)methyl]-5'-phenyl-3H,3'H-4,4'-biimidazole
Reactant of Route 2
Reactant of Route 2
2-ethyl-5-methyl-3'-[(5-methylpyrazin-2-yl)methyl]-5'-phenyl-3H,3'H-4,4'-biimidazole
Reactant of Route 3
Reactant of Route 3
2-ethyl-5-methyl-3'-[(5-methylpyrazin-2-yl)methyl]-5'-phenyl-3H,3'H-4,4'-biimidazole
Reactant of Route 4
2-ethyl-5-methyl-3'-[(5-methylpyrazin-2-yl)methyl]-5'-phenyl-3H,3'H-4,4'-biimidazole
Reactant of Route 5
2-ethyl-5-methyl-3'-[(5-methylpyrazin-2-yl)methyl]-5'-phenyl-3H,3'H-4,4'-biimidazole
Reactant of Route 6
2-ethyl-5-methyl-3'-[(5-methylpyrazin-2-yl)methyl]-5'-phenyl-3H,3'H-4,4'-biimidazole

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